molecular formula C21H25NO4S B558595 Boc-S-diphenylmethyl-L-cysteine CAS No. 21947-97-7

Boc-S-diphenylmethyl-L-cysteine

Cat. No. B558595
CAS RN: 21947-97-7
M. Wt: 387.5 g/mol
InChI Key: AMTHPOXIVDHMLZ-KRWDZBQOSA-N
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Description

Boc-S-diphenylmethyl-L-cysteine is a biochemical used for proteomics research . The S-diphenylmethyl group is one of the most effective S-protecting groups for cysteine .


Molecular Structure Analysis

The molecular formula of Boc-S-diphenylmethyl-L-cysteine is C16H17NO2S . The InChI key is SHOGZCIBPYFZRP-AWEZNQCLSA-N . The canonical SMILES representation is C1=CC=C (C=C1)C (C2=CC=CC=C2)SCC (C (=O)O)N .


Physical And Chemical Properties Analysis

Boc-S-diphenylmethyl-L-cysteine is a white powder . It has a density of 1.24 g/cm3 . Its melting point is between 195-208 ºC and its boiling point is 455.5°C .

Scientific Research Applications

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

The specific scientific field is peptide and protein science . The application involves the use of protecting groups for the cysteine thiol group in the synthesis of peptides and proteins . The methods of application or experimental procedures involve the protection and subsequent deprotection of cysteine, which facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling .

  • Peptide Synthesis

    • Application: Boc-S-diphenylmethyl-L-cysteine can be used in the synthesis of peptides . The Boc group is a common protecting group used in peptide synthesis .
    • Method: The Boc group is added to the amino acid to protect it during synthesis, and then removed under acidic conditions when no longer needed .
    • Results: This method allows for the synthesis of complex peptides, which can be used in various fields such as drug development and biological research .
  • Protein Labelling

    • Application: Protecting groups like Boc-S-diphenylmethyl-L-cysteine can be used for protein labelling .
    • Method: The protecting group is added to the protein at specific sites, allowing for the attachment of labels such as fluorescent dyes .
    • Results: This allows for the visualization and tracking of proteins in biological systems, which can be useful in understanding protein function and interactions .
  • Dual Protection of Amines

    • Application: Boc groups can be used for the dual protection of amines .
    • Method: Two Boc groups can be added to a primary amine, protecting both of its reactive sites .
    • Results: This allows for more complex reactions to be carried out on the amine without unwanted side reactions .
  • Development of New Protecting Groups

    • Application: Research into new protecting groups, such as diphenylmethyl (Dpm), which has similar properties to Boc-S-diphenylmethyl-L-cysteine .
    • Method: New protecting groups are synthesized and tested for their stability and reactivity .
    • Results: The development of new protecting groups can expand the toolbox of synthetic chemists, allowing for the synthesis of new and complex molecules .
  • Facilitated Cleavage of Protecting Groups

    • Application: Boc groups can facilitate the cleavage of other protecting groups when two are present on the same nitrogen .
    • Method: The presence of two Boc groups on the same nitrogen can lead to mutual interaction, which can facilitate the cleavage of the protecting groups .
    • Results: This can allow for more complex reactions to be carried out without unwanted side reactions .
  • Chiral Amino Acid Determination

    • Application: Boc-D-Cysteine can be used in conjunction with o-phthalaldehyde (OPA) for the determination of chiral amino acids .
    • Method: Amino acids are derivatized with OPA and Boc-D-Cysteine, and then separated using reversed-phase high-performance liquid chromatography (HPLC) .
    • Results: This method allows for the determination of the enantiomers of aspartic acid, serine, and alanine .

properties

IUPAC Name

(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHPOXIVDHMLZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426766
Record name Boc-S-diphenylmethyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-S-diphenylmethyl-L-cysteine

CAS RN

21947-97-7
Record name Boc-S-diphenylmethyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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